

# Application Notes and Protocols: Disodium Maleate as a Chelating Agent in Agricultural Applications

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## Compound of Interest

Compound Name: *Disodium maleate*

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## Introduction

**Disodium maleate**, the disodium salt of maleic acid, presents significant potential as a chelating agent in agricultural applications. Its ability to form stable, water-soluble complexes with essential micronutrients can enhance their bioavailability to plants, particularly in alkaline or high-pH soils where nutrient uptake is often limited.<sup>[1][2][3]</sup> This document provides detailed application notes and experimental protocols for the evaluation and use of **disodium maleate** as a chelating agent for delivering micronutrients such as iron (Fe), manganese (Mn), zinc (Zn), and copper (Cu) to crops.

Chelating agents like **disodium maleate** encapsulate metal ions, protecting them from precipitation and immobilization in the soil.<sup>[4]</sup> This "claw-like" grip ensures that the micronutrients remain in a form that is readily available for plant root uptake, thereby improving nutrient use efficiency and potentially boosting crop yield and quality.<sup>[1][3]</sup>

## Mechanism of Chelation

The chelating action of **disodium maleate** is attributed to the dicarboxylate structure of the maleate anion. The two carboxylate groups can donate lone pairs of electrons to a central metal ion, forming a stable ring-like structure known as a chelate. This sequestration of the

metal ion prevents it from reacting with other soil components that would otherwise render it unavailable to the plant.

## Data Presentation: Stability of Metal-Maleate Complexes

The stability of a metal-chelate complex is a critical factor in its effectiveness. This is quantified by the stability constant (log K), where a higher value indicates a more stable complex.<sup>[5]</sup> The following table summarizes the stepwise and overall stability constants for maleic acid with key agricultural micronutrients. For comparison, a common synthetic chelating agent, Ethylenediaminetetraacetic acid (EDTA), is included.

Metal Ion	Maleic Acid (log K <sub>1</sub> )	Maleic Acid (log K <sub>2</sub> )	Maleic Acid (log K <sub>3</sub> )	Maleic Acid (Overall log β <sub>3</sub> )	EDTA (log K <sub>1</sub> )
Fe(III)	7.9 <sup>[1][6]</sup>	-	-	-	25.1 <sup>[7]</sup>
Cu(II)	4.8 <sup>[1][6]</sup>	-	-	-	18.8 <sup>[7]</sup>
Zn(II)	2.7 <sup>[8]</sup>	4.9 (β <sub>2</sub> )	6.8 (β <sub>3</sub> )	6.8 <sup>[8]</sup>	16.5 <sup>[7]</sup>
Mn(II)	3.5 <sup>[1][6]</sup>	-	-	-	14.0

Note: Stability constants can vary with experimental conditions such as pH, temperature, and ionic strength. The values presented are representative figures from cited sources. For Zn(II), β values represent overall stability constants.

## Experimental Protocols

### Protocol 1: Synthesis of Disodium Maleate

This protocol describes a common laboratory-scale synthesis of **disodium maleate** through the neutralization of maleic acid.

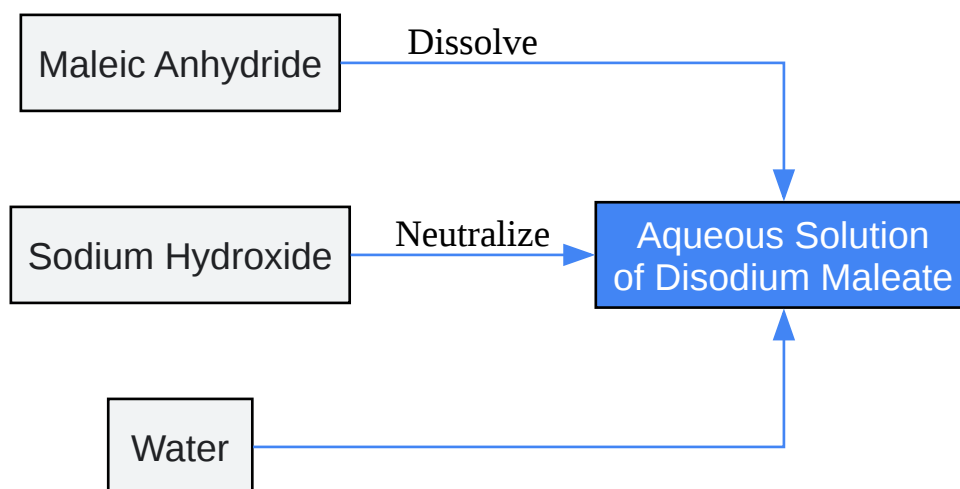
Materials:

- Maleic anhydride (99%)

- Sodium hydroxide (NaOH) pellets (99%)
- Deionized water
- Magnetic stirrer and stir bar
- Beaker
- pH meter

Procedure:

- Carefully add 9.8 grams of maleic anhydride to 100 mL of deionized water in a beaker while stirring continuously.[9]
- In a separate container, prepare a solution by dissolving 8.0 grams of sodium hydroxide in 50 mL of deionized water. Caution: This reaction is exothermic.
- Slowly add the sodium hydroxide solution to the maleic acid solution while monitoring the pH.
- Continue adding the NaOH solution dropwise until the pH of the mixture stabilizes between 7.0 and 8.0.
- The resulting solution is an aqueous solution of **disodium maleate**. For a solid product, the water can be removed using a rotary evaporator.



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### Synthesis of **Disodium Maleate** Workflow

## Protocol 2: Preparation of a **Disodium Maleate-Iron (Fe)** Chelate Solution

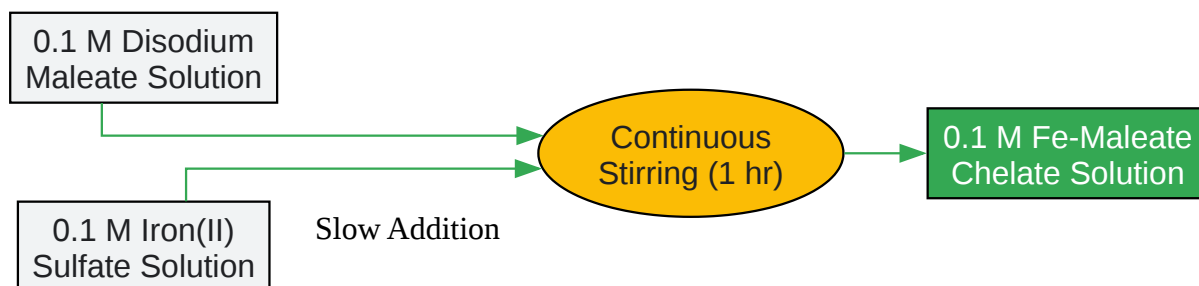
This protocol outlines the preparation of a stock solution of an iron chelate using **disodium maleate** for use in hydroponic or soil application studies.

Materials:

- **Disodium maleate**
- Iron(II) sulfate heptahydrate ( $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$ )
- Deionized water
- Volumetric flasks
- Magnetic stirrer and stir bar

Procedure:

- Prepare a 0.1 M solution of **disodium maleate** by dissolving the appropriate amount in deionized water.
- Prepare a 0.1 M solution of iron(II) sulfate heptahydrate in a separate flask.
- While stirring the **disodium maleate** solution, slowly add an equimolar amount of the iron(II) sulfate solution.
- Continue stirring for at least one hour to ensure complete chelation.
- The resulting solution is a 0.1 M stock solution of Fe-maleate chelate. This can be diluted to the desired concentration for experimental use.



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#### Preparation of Fe-Maleate Chelate Solution

### Protocol 3: Evaluating the Efficacy of Disodium Maleate Chelate on Plant Growth (Hydroponic Study)

This protocol provides a method for assessing the ability of **disodium maleate**-chelated micronutrients to support plant growth in a controlled hydroponic environment.

#### Materials:

- Plant species sensitive to iron deficiency (e.g., cucumber, soybean)
- Hydroponic system (e.g., deep water culture, nutrient film technique)
- Complete nutrient solution lacking iron (e.g., modified Hoagland solution)
- Fe-maleate chelate stock solution (from Protocol 2)
- Fe-EDTA chelate solution (for comparison)
- Control solution (no iron)
- pH meter and pH adjustment solutions (e.g., KOH, H<sub>2</sub>SO<sub>4</sub>)
- SPAD meter for chlorophyll measurement

#### Procedure:

- Germinate seedlings until they have developed a sufficient root system.
- Prepare the hydroponic nutrient solutions for each treatment group:
  - Control: Nutrient solution with no iron.
  - Fe-Maleate: Nutrient solution supplemented with Fe-maleate to a final concentration of 2 ppm Fe.
  - Fe-EDTA: Nutrient solution supplemented with Fe-EDTA to a final concentration of 2 ppm Fe.
- Transfer the seedlings to the hydroponic systems, ensuring the roots are submerged in the respective nutrient solutions.
- Maintain the pH of the nutrient solutions at 6.0-6.5, adjusting daily as needed.
- Grow the plants for a period of 2-4 weeks.
- Data Collection:
  - Weekly, measure plant height and leaf number.
  - Weekly, use a SPAD meter to obtain relative chlorophyll content readings from the youngest fully expanded leaves.[\[10\]](#)
  - At the end of the experiment, harvest the plants, separate shoots and roots, and record the fresh and dry weights.
  - Analyze the micronutrient content of the dried plant tissues using Atomic Absorption Spectroscopy (AAS) (see Protocol 4).

## Protocol 4: Determination of Micronutrient Content in Plant Tissue by Atomic Absorption Spectroscopy (AAS)

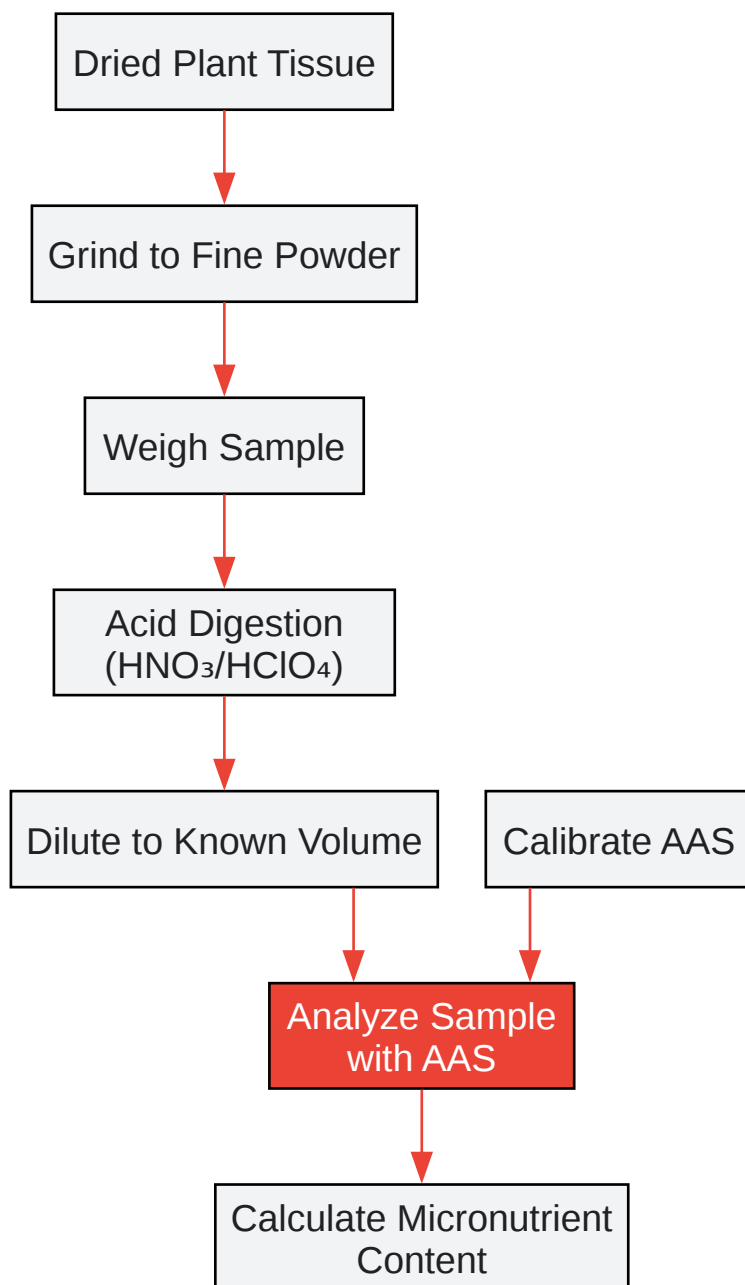
This protocol describes the acid digestion of plant tissue and subsequent analysis of micronutrient content using AAS.[\[2\]](#)[\[11\]](#)

#### Materials:

- Dried plant tissue (from Protocol 3)
- Grinder or mill
- Digestion tubes
- Concentrated nitric acid ( $\text{HNO}_3$ )
- Perchloric acid ( $\text{HClO}_4$ )
- Heating block
- Atomic Absorption Spectrophotometer (AAS) with hollow cathode lamps for Fe, Mn, Zn, and Cu
- Certified standard solutions for each metal

#### Procedure:

- Grind the dried plant tissue to a fine powder.
- Weigh approximately 0.5 g of the powdered tissue into a digestion tube.
- Add a mixture of concentrated nitric acid and perchloric acid (e.g., 4:1 v/v). Caution: Handle acids in a fume hood with appropriate personal protective equipment.
- Place the tubes in a heating block and digest the samples at a gradually increasing temperature until the solution is clear.
- Allow the digest to cool, then dilute it to a known volume with deionized water.
- Calibrate the AAS instrument using the certified standard solutions for each metal of interest.
- Analyze the diluted samples for the concentration of Fe, Mn, Zn, and Cu.
- Calculate the micronutrient content in the original plant tissue (e.g., in mg/kg of dry weight).



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Workflow for Micronutrient Analysis by AAS

## Application Guidelines

Soil Application:

- **Disodium maleate** chelates can be applied to the soil as a solution or incorporated into granular fertilizers.



- Application rates will vary depending on the crop, soil type, severity of the deficiency, and the specific micronutrient.
- For a chelated zinc fertilizer, typical soil application rates range from 6-15 lbs per acre.[1] It is recommended to start with a similar range for **disodium maleate** chelates and optimize based on soil and plant tissue analysis.

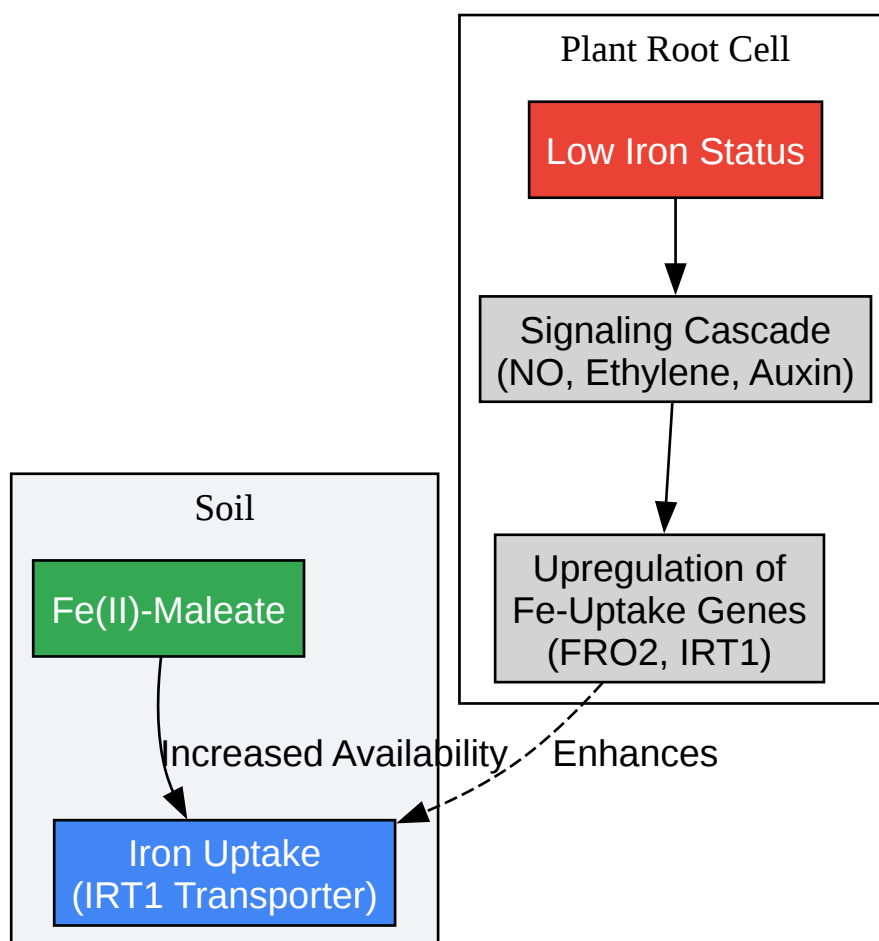
#### Foliar Application:

- Foliar sprays of **disodium maleate** chelates can be an effective way to quickly correct micronutrient deficiencies.
- Typical concentrations for foliar sprays range from 0.5 to 2 gallons of a chelated concentrate per acre, diluted in a sufficient volume of water for thorough coverage.[6]
- It is advisable to include a surfactant to improve leaf coverage and nutrient uptake.
- Always test on a small area first to check for any signs of phytotoxicity.[7]

## Influence on Plant Signaling Pathways

The availability of micronutrients, facilitated by chelating agents like **disodium maleate**, has a profound impact on plant signaling pathways that regulate nutrient uptake and homeostasis. For instance, iron uptake is tightly regulated by a complex signaling network.

When iron is deficient, plants initiate a series of responses, including the release of protons and reductants from the roots to solubilize and reduce iron in the rhizosphere. Signaling molecules such as nitric oxide (NO) and hormones like ethylene and auxin are involved in upregulating the expression of genes responsible for iron uptake, such as ferric chelate reductase (FRO2) and the iron-regulated transporter (IRT1). By providing a stable source of soluble iron, **disodium maleate** can help to ensure that these uptake systems function efficiently, thereby preventing the stress responses associated with iron deficiency.



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Conceptual Diagram of Iron Uptake Signaling

## Potential Phytotoxicity

While organic acids and their salts are generally considered less phytotoxic than some synthetic chelating agents, it is important to adhere to recommended application rates. High concentrations of any substance can have detrimental effects on plant growth. Maleic acid salts are expected to be less irritating to skin and eyes than maleic acid itself. However, it is always recommended to conduct small-scale trials to determine the optimal and safe application rates for specific crops and growing conditions.

## Conclusion

**Disodium maleate** shows promise as a biodegradable and effective chelating agent for improving micronutrient nutrition in agricultural systems. Its ability to form stable complexes with essential metals can lead to enhanced nutrient availability and uptake by plants. The protocols and data presented in these application notes provide a framework for researchers and professionals to further investigate and optimize the use of **disodium maleate** in developing advanced fertilizer formulations and crop management strategies.

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